molecular formula C11H22N4O B7045095 N'-methoxy-N'-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethane-1,2-diamine

N'-methoxy-N'-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethane-1,2-diamine

Cat. No.: B7045095
M. Wt: 226.32 g/mol
InChI Key: MDULQHAVHLMGPB-UHFFFAOYSA-N
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Description

N’-methoxy-N’-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethane-1,2-diamine is a complex organic compound that features a pyrazole ring substituted with methyl groups and an ethane-1,2-diamine backbone

Properties

IUPAC Name

N'-methoxy-N'-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O/c1-9-11(10(2)15(4)13-9)8-12-6-7-14(3)16-5/h12H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDULQHAVHLMGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CNCCN(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-methoxy-N’-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by methylation to introduce the trimethyl groups. The ethane-1,2-diamine backbone is then introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with an appropriate ethane-1,2-diamine precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-methoxy-N’-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring or the ethane-1,2-diamine backbone are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the pyrazole ring, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N’-methoxy-N’-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-methoxy-N’-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethane-1,2-diamine
  • N’-methoxy-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethane-1,2-diamine
  • N’-methoxy-N’-methyl-N-[(1,3,5-dimethylpyrazol-4-yl)methyl]ethane-1,2-diamine

Uniqueness

N’-methoxy-N’-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethane-1,2-diamine is unique due to the specific substitution pattern on the pyrazole ring and the presence of both methoxy and methyl groups on the ethane-1,2-diamine backbone. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

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